molecular formula C7H7N3O B3349016 Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl- CAS No. 19943-97-6

Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl-

Cat. No.: B3349016
CAS No.: 19943-97-6
M. Wt: 149.15 g/mol
InChI Key: GSFUNLAUWYNNCT-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazines, which can be further functionalized for specific applications .

Scientific Research Applications

Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl- involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s ability to form π–π stacking interactions and hydrogen bonds plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-a]pyrimidine
  • Imidazo[1,5-a]pyridine
  • Imidazo[1,2-a]pyrazine

Uniqueness

Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl- stands out due to its unique substitution pattern and the ability to undergo a wide range of chemical reactions. Its versatility in synthetic applications and potential therapeutic benefits make it a compound of significant interest compared to its analogs .

Properties

IUPAC Name

2-methylimidazo[1,2-a]pyrazin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-5-7(11)10-3-2-8-4-6(10)9-5/h2-4,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSFUNLAUWYNNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CN=CC2=N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50434053
Record name IMIDAZO[1,2-A]PYRAZIN-3(7H)-ONE, 2-METHYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19943-97-6
Record name IMIDAZO[1,2-A]PYRAZIN-3(7H)-ONE, 2-METHYL-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50434053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl-
Reactant of Route 2
Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl-
Reactant of Route 3
Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl-
Reactant of Route 4
Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl-
Reactant of Route 5
Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl-
Reactant of Route 6
Imidazo[1,2-A]pyrazin-3(7H)-one, 2-methyl-

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